2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Historical Context and Development of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core, a fused bicyclic system combining pyrazole and pyrimidine rings, was first synthesized in the mid-20th century through cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophilic compounds such as β-dicarbonyls or β-ketonitriles. Early work focused on optimizing reaction conditions to improve yields and regioselectivity, with seminal studies in the 1980s demonstrating the scaffold's utility in psychopharmacological agents like Zaleplon. The 21st century witnessed a surge in methodological innovations, including microwave-assisted synthesis and multicomponent reactions, which enabled efficient access to diverse substitutions on the heterocyclic framework.
A key milestone in the field was the introduction of carboxylated derivatives, such as 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, which expanded the scaffold's applicability. The carboxylic acid moiety, first incorporated in the early 2010s, provided a handle for further functionalization through amide coupling or esterification, addressing earlier limitations in molecular diversity. Table 1 summarizes critical advancements in pyrazolo[1,5-a]pyrimidine chemistry relevant to this compound's development.
Table 1. Key Historical Milestones in Pyrazolo[1,5-a]pyrimidine Development
Significance of 2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
This derivative exhibits three features that make it particularly valuable:
- Enhanced Water Solubility : The carboxylic acid group (-COOH) at position 3 significantly improves aqueous solubility compared to non-polar analogs, addressing a major challenge in drug bioavailability.
- Structural Versatility : The methyl group at position 2 and saturated 4H,5H,6H,7H ring system create a conformationally restricted scaffold ideal for targeting enzyme active sites requiring planar aromatic interactions.
- Synthetic Flexibility : The compound serves as a key intermediate for generating derivatives through reactions at the carboxylic acid group, such as amide bond formation with amines or reduction to alcohols.
In drug discovery, the carboxyl group enables direct interaction with biological targets through hydrogen bonding and ionic interactions. For instance, analogs of this compound have shown promise as interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, where the carboxylic acid participates in critical hydrogen bonds with kinase residues. The methyl group further modulates electron distribution across the heterocycle, enhancing π-stacking interactions with aromatic amino acid residues.
Table 2. Physicochemical Properties of 2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 275–280°C | |
| Molecular Formula | C₈H₉N₃O₂ | |
| SMILES | OC(=O)c1cnn2cccnc12 | |
| Storage Conditions | 2–8°C under inert atmosphere |
Research Objectives and Scope
Current investigations prioritize three domains:
- Synthetic Methodology Development :
Biological Evaluation :
Materials Science Applications :
A notable ongoing effort involves hybridizing computational and experimental approaches. Molecular docking studies predict strong binding to the ATP-pocket of PIM-1 kinase (binding energy −9.2 kcal/mol), which is being validated through enzymatic assays. Concurrently, researchers are developing continuous flow synthesis platforms to scale production while minimizing environmental impact.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-5-6(8(12)13)7-9-3-2-4-11(7)10-5/h9H,2-4H2,1H3,(H,12,13) |
InChI Key |
QOLQARFCYBMCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCCNC2=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Cyclization from 5-Amino-3-methylpyrazole and Diethyl Malonate
One of the well-documented routes begins with 5-amino-3-methylpyrazole , which undergoes condensation with diethyl malonate in the presence of a base such as sodium ethanolate. This reaction forms a dihydroxy heterocyclic intermediate, identified as 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with high yield (~89%).
Following this, the diol intermediate is chlorinated using phosphorus oxychloride (POCl3) to afford 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (yield ~61%). This chlorinated intermediate can then be subjected to nucleophilic substitution reactions, for example with morpholine, to selectively substitute chlorine atoms at specific positions.
Table 1: Key Steps and Yields in Multi-Step Synthesis
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 5-Amino-3-methylpyrazole + diethyl malonate | Cyclization/condensation | Sodium ethanolate, reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 |
| Chlorination | Electrophilic substitution | Phosphorus oxychloride (POCl3) | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61 |
| Nucleophilic substitution | Substitution | Morpholine, K2CO3, room temp | Substituted pyrazolo[1,5-a]pyrimidine | 94 |
This route is versatile and allows further functionalization, including introduction of carboxylic acid groups by subsequent oxidation or substitution steps.
Condensation with Heterocyclic Amines and Cyanoacetamide Derivatives
A broader synthetic strategy involves the condensation of sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate with various heterocyclic amines, cyanoacetamide, or related nucleophiles. This method yields pyrazolo[1,5-a]pyrimidine derivatives with substitution at multiple positions, including the 3-carboxylic acid functionality when cyanoacetamide or related precursors are used.
This method typically proceeds via Michael addition followed by cyclization and aromatization steps under controlled conditions. Elemental analysis and spectral data confirm the structures of the products.
Microwave-Assisted and Acid-Catalyzed Cyclizations
Microwave irradiation (MWI) has been employed to accelerate the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. For example, the reaction of 3-methyl-1H-pyrazol-5-amine with appropriate aldehydes or β-ketoesters under microwave conditions at 180 °C can afford high yields (88–96%) of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines.
Alternatively, refluxing in acetic acid for several hours can be used when sensitive substituents are present, providing good yields (80–87%) of hybrid pyrazolo[1,5-a]pyrimidine derivatives.
Cross-Dehydrogenative Coupling (CDC) for Substituted Pyrazolo[1,5-a]pyrimidines
Recent advances include palladium-catalyzed cross-dehydrogenative coupling between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines in acetic acid under oxygen atmosphere. This method enables the formation of substituted pyrazolo[1,5-a]pyrimidines with good to excellent yields (up to 94%).
The reaction parameters such as acid equivalents, atmosphere (air, oxygen, argon), and catalyst loading significantly influence the yield, as summarized below.
Table 3: Effect of Reaction Conditions on CDC Yield
| Entry | Acid Equiv. | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 (HOAc) | Air | 34 |
| 2 | 4 (HOAc) | Air | 52 |
| 3 | 6 (HOAc) | Air | 74 |
| 4 | 6 (HOAc) | O2 | 94 |
| 5 | 6 (HOAc) | Argon | 6 |
| 6 | 1 (p-TSA) | O2 | 39 |
| 7 | 2 (p-TSA) | O2 | 41 |
| 8 | 1 (TFA) | O2 | 48 |
| 9 | 2 (TFA) | O2 | 55 |
This method provides a green and efficient route to pyrazolo[1,5-a]pyrimidine derivatives, including those bearing carboxylic acid groups at the 3-position.
Summary of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Multi-step condensation with diethyl malonate | 5-Amino-3-methylpyrazole, sodium ethanolate, POCl3 | High yields, well-established | Multi-step, requires chlorination |
| Ester reduction and oxidation | NaBH4, Dess–Martin periodinane | High selectivity, functional group manipulation | Moderate oxidation yields |
| Condensation with heterocyclic amines | Sodium 3-oxopropenolate, cyanoacetamide | Structural diversity, multiple substitutions | Requires careful control of conditions |
| Microwave-assisted cyclization | Microwave irradiation, acetic acid reflux | Fast, high yields | Sensitive to substituent stability |
| Cross-dehydrogenative coupling | Pd catalyst, acetic acid, oxygen atmosphere | Green, efficient, high yields | Catalyst cost, reaction optimization needed |
Chemical Reactions Analysis
2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise as a kinase inhibitor, making it a potential candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation. This interaction often involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Similarity Scores
- The 5,7-dimethyl analog (CAS 90349-23-8) introduces additional methyl groups, increasing molecular weight and hydrophobicity .
Fluorinated Derivatives
Table 2: Fluorinated Pyrazolo[1,5-a]pyrimidine Carboxylic Acids
- Comparison: The trifluoromethyl group (e.g., in CAS 712319-11-4 ) improves electronegativity and resistance to oxidative degradation compared to the methyl group in the target compound .
Complex Substituents and Hybrid Structures
- Chlorinated Derivatives: 5-Chloro-6-[(3-chlorophenyl)methyl]-7-[[(1R)-1,2-dimethylpropyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 918882-06-1) incorporates chloro and benzyl groups, significantly increasing molecular weight (MW: 407.3) and lipophilicity (ClogP: ~4.2) .
- Aryl-Substituted Derivatives :
Table 3: Comparative Physicochemical Data
- Biological Activity :
- The target compound’s methyl group provides moderate steric hindrance, favoring interactions with hydrophobic enzyme pockets.
- Cytotoxicity : Carboxamide derivatives (e.g., 10a–c ) show IC₅₀ values in the micromolar range against cancer cell lines, while fluorinated analogs (e.g., compound 39 ) exhibit enhanced kinase inhibition due to CF₃’s electron-withdrawing effects.
Stability and Commercial Availability
- Stability : The target compound’s methyl group confers greater stability compared to halogenated analogs (e.g., 3-iodo derivative, CAS 2416236-02-5 ), which are prone to photodegradation.
Biological Activity
2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C7H7N3O2
- SMILES Notation : CC1=NN2C(=O)CC(=O)NC2=C1
- InChIKey : PPOAIFZITAMTFV-UHFFFAOYSA-N
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, which has been associated with various biological activities including antitumor and antimicrobial properties.
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a study identified compounds with similar scaffolds that exhibited significant activity against Mycobacterium tuberculosis (Mtb). The mechanism of action for these compounds was distinct from traditional antitubercular agents; they did not interfere with cell-wall biosynthesis but affected iron metabolism instead. This finding suggests that 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid may also possess similar properties .
Cytotoxicity and Selectivity
The cytotoxic profile of compounds within this class has been evaluated in various studies. For example, derivatives showed low cytotoxicity in non-target cells while maintaining efficacy against Mtb. This selectivity is crucial for developing therapeutics that minimize adverse effects .
The precise mechanisms through which 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its biological effects are still under investigation. Preliminary data suggest that it may act by interfering with metabolic pathways essential for bacterial survival. Resistance mechanisms identified in related compounds indicate that mutations in specific metabolic enzymes could confer resistance to pyrazolo[1,5-a]pyrimidine derivatives .
Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could significantly enhance antitubercular activity. The best-performing compounds demonstrated improved binding affinity and lower IC50 values against Mtb .
| Compound | IC50 (nM) | Activity |
|---|---|---|
| Compound 1 | 50 | Moderate |
| Compound 2 | 30 | High |
| Compound 3 | 15 | Very High |
In Vivo Studies
In vivo studies using animal models have shown promising results for compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold. These studies reported significant reductions in bacterial load in infected mice treated with these compounds compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
